![molecular formula C24H19ClO5 B14347339 Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 91488-57-2](/img/structure/B14347339.png)
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that combines the properties of acetic acid with a substituted anthracene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of acetic acid with a substituted anthracene derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the chlorination of acetic acid followed by esterification with the anthracene derivative. The use of acetic anhydride as a catalyst can enhance the efficiency of the reaction . The process may also involve purification steps such as distillation to remove impurities and obtain the pure compound.
化学反応の分析
Types of Reactions
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Chloroacetic acid: A simpler analog with similar reactivity but lacking the anthracene moiety.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the acetic acid moiety with a substituted anthracene derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
91488-57-2 |
|---|---|
分子式 |
C24H19ClO5 |
分子量 |
422.9 g/mol |
IUPAC名 |
acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H15ClO3.C2H4O2/c1-13(24)26-20-11-10-14(12-19(20)23)21-15-6-2-4-8-17(15)22(25)18-9-5-3-7-16(18)21;1-2(3)4/h2-12,25H,1H3;1H3,(H,3,4) |
InChIキー |
HSZSROVKRIHRBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)OC1=C(C=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


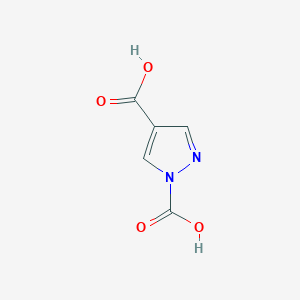
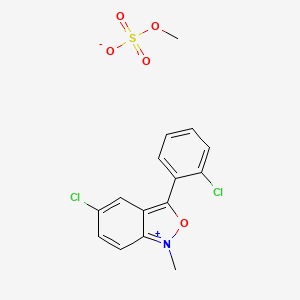

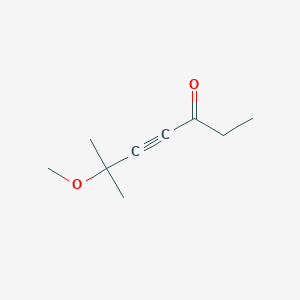
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


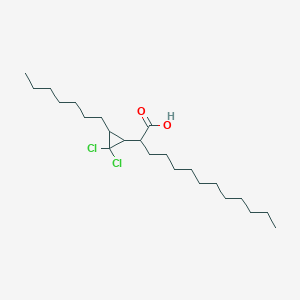

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
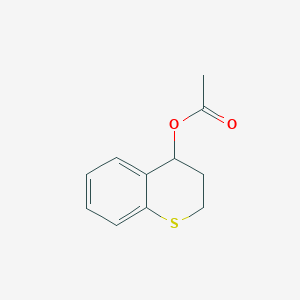

![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

